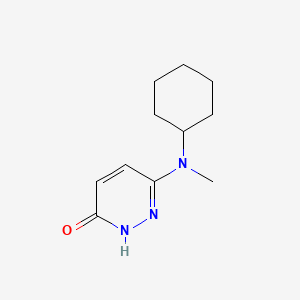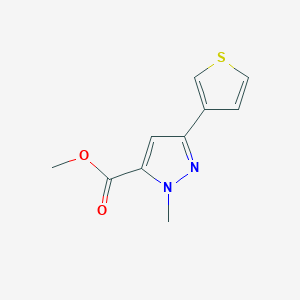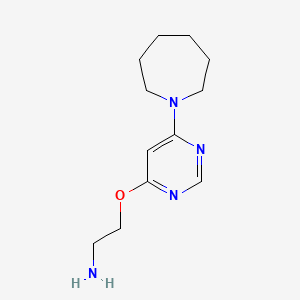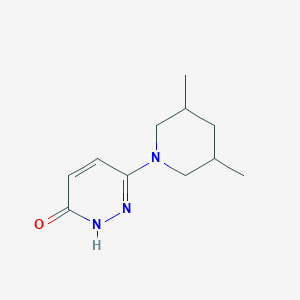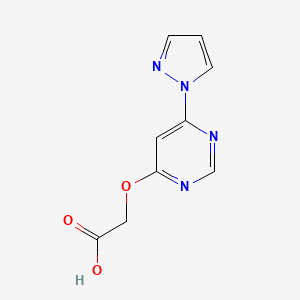
2-(Trifluorométhyl)pyrrolidine-3,4-dicarboxylate de diméthyle
Vue d'ensemble
Description
Dimethyl 2-(trifluoromethyl)pyrrolidine-3,4-dicarboxylate (DTMF-PDC) is a synthetic compound that has been developed as an alternative to existing organic solvents. It is a colorless, odorless, and non-flammable liquid with a low boiling point. DTMF-PDC has a wide range of applications in the chemical and pharmaceutical industries, as well as in research laboratories. It has been used as a solvent for the synthesis of organic compounds, as a reaction medium for organic and inorganic reactions, and as a reagent for the synthesis of various organic compounds.
Applications De Recherche Scientifique
Industrie agrochimique
Les composés trifluorométhyliques sont utilisés pour protéger les cultures contre les ravageurs. Ils peuvent servir d'intermédiaires dans la synthèse de pesticides en raison de leurs propriétés physicochimiques uniques .
Industrie pharmaceutique
Ces composés peuvent faire partie du processus de synthèse de divers médicaments. Par exemple, ils peuvent être des réactifs pour la préparation d'aminopyridines via des réactions d'amination .
Catalyse
Les dérivés trifluorométhyliques peuvent agir comme ligands catalytiques pour la préparation régiosélective de molécules organiques complexes .
Analyse Biochimique
Biochemical Properties
Dimethyl 2-(trifluoromethyl)pyrrolidine-3,4-dicarboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, the compound has been shown to interact with enzymes involved in metabolic pathways, such as those responsible for the synthesis and degradation of amino acids and nucleotides. These interactions can lead to changes in the activity of these enzymes, affecting the overall metabolic flux within the cell .
Cellular Effects
The effects of Dimethyl 2-(trifluoromethyl)pyrrolidine-3,4-dicarboxylate on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of key signaling molecules, leading to alterations in cell proliferation, differentiation, and apoptosis. Additionally, it can affect the expression of genes involved in various cellular functions, thereby impacting the overall cellular metabolism .
Molecular Mechanism
At the molecular level, Dimethyl 2-(trifluoromethyl)pyrrolidine-3,4-dicarboxylate exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in either inhibition or activation of the target molecules, depending on the nature of the interaction. Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Dimethyl 2-(trifluoromethyl)pyrrolidine-3,4-dicarboxylate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but can degrade over time, leading to a decrease in its biological activity. Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in metabolic pathways and gene expression .
Dosage Effects in Animal Models
The effects of Dimethyl 2-(trifluoromethyl)pyrrolidine-3,4-dicarboxylate vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in metabolic pathways and gene expression. Toxic or adverse effects have been observed at high doses, including alterations in liver and kidney function, as well as changes in blood chemistry .
Metabolic Pathways
Dimethyl 2-(trifluoromethyl)pyrrolidine-3,4-dicarboxylate is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in the synthesis and degradation of various biomolecules. These interactions can affect the overall metabolic flux within the cell, leading to changes in the levels of specific metabolites. The compound’s influence on metabolic pathways can have significant implications for cellular function and overall organismal health .
Transport and Distribution
The transport and distribution of Dimethyl 2-(trifluoromethyl)pyrrolidine-3,4-dicarboxylate within cells and tissues are critical for its biological activity. The compound can interact with specific transporters and binding proteins, influencing its localization and accumulation within different cellular compartments. These interactions can affect the compound’s activity and function, as well as its overall bioavailability within the organism .
Subcellular Localization
Dimethyl 2-(trifluoromethyl)pyrrolidine-3,4-dicarboxylate is localized within specific subcellular compartments, which can influence its activity and function. The compound may be directed to particular organelles or cellular structures through targeting signals or post-translational modifications. This subcellular localization is important for the compound’s biological activity, as it can affect its interactions with other biomolecules and its overall efficacy in biochemical reactions .
Propriétés
IUPAC Name |
dimethyl 2-(trifluoromethyl)pyrrolidine-3,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F3NO4/c1-16-7(14)4-3-13-6(9(10,11)12)5(4)8(15)17-2/h4-6,13H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZEXZPWLRLGYFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CNC(C1C(=O)OC)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-phenyl-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-2-carbaldehyde](/img/structure/B1480136.png)
![(6-phenyl-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazin-2-yl)methanamine](/img/structure/B1480139.png)
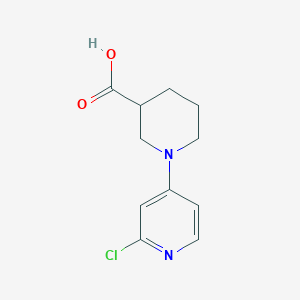
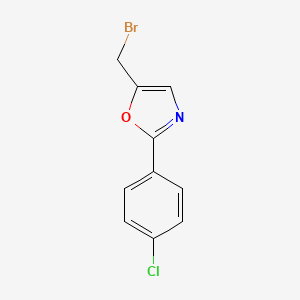
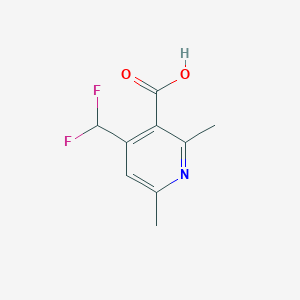
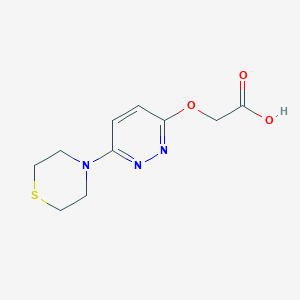

![(6-phenyl-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazin-2-yl)methanol](/img/structure/B1480148.png)
